6-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2h)-one
Overview
Description
6-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2h)-one is an organic compound with the CAS number 98453-60-2 . It is a white to off-white powder or crystals .
Synthesis Analysis
The synthesis of this compound involves the reaction of 7-bromo-1,1-dimethyl-1,2,3,4-tetrahydro-naphthalene with chromium (VI) oxide and tert-butyl hydroperoxide in dichloromethane at 20℃ for 8 hours . The mixture is then diluted with water, extracted with diethyl ether, washed with brine, dried, and concentrated at reduced pressure. Purification by flash chromatography yields the title compound .Molecular Structure Analysis
The molecular formula of this compound is C12H13BrO . The InChI code is 1S/C12H13BrO/c1-12(2)6-5-11(14)9-4-3-8(13)7-10(9)12/h3-4,7H,5-6H2,1-2H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 253.14 g/mol . It has a high GI absorption and is BBB permeant . It is an inhibitor of CYP1A2 and CYP2D6 . The compound has a Log Po/w (iLOGP) of 2.58 .Scientific Research Applications
Chemical Synthesis and Electrocyclic Ring Closure : One application involves the preparation of 1-substituted-3,4-dihydronaphthalene-2-carboxaldehyde N,N-dimethylhydrazones through palladium(0) coupling and their electrocyclic ring closure, as described by Gilchrist and Healy (1993) in Tetrahedron (Gilchrist & Healy, 1993).
Facile Synthesis of Chromenes and Thiochromenes : Gabbutt et al. (1994) in Tetrahedron presented a facile synthesis method for 4-bromo-2H-chromenes and 2H-thiochromenes from corresponding ketones, illustrating another chemical application of similar compounds (Gabbutt et al., 1994).
NMR Spectroscopy for Substituted Dihydronaphthalenes : Alam et al. (1995) conducted 1H and 13C NMR studies on substituted dihydronaphthalene compounds, providing insights into their molecular structure and behavior (Alam et al., 1995).
Potential in Antitumor Activities : Wang et al. (2017) in Research on Chemical Intermediates explored 3,4-dihydronaphthalen-1(2H)-one derivatives as Bcl-2 inhibitors, demonstrating their potential in antitumor activities (Wang et al., 2017).
Synthesis of Polycyclic Hydrocarbons : Gilchrist and Summersell (1988) described the synthesis of chrysenes and other a-fused phenanthrenes via a palladium(0) coupling—electrocyclic ring closure sequence, highlighting another chemical application (Gilchrist & Summersell, 1988).
Antiproliferative Evaluation of Novel Tetralone Derivatives : Zhu et al. (2020) in Molecules synthesized novel longifolene-derived tetralone derivatives bearing a 1,2,4-triazole moiety and evaluated their antiproliferative effects, indicating the potential use of related compounds in cancer research (Zhu et al., 2020).
Boron Containing Potential Pan-RAR Inverse Agonists : Das, Tang, and Evans (2012) in Tetrahedron Letters designed and synthesized compounds as potential pan-RAR agonists, starting from a commercially available compound related to 6-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2h)-one (Das, Tang, & Evans, 2012).
Safety and Hazards
properties
IUPAC Name |
6-bromo-4,4-dimethyl-2,3-dihydronaphthalen-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO/c1-12(2)6-5-11(14)9-4-3-8(13)7-10(9)12/h3-4,7H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRLTYBJEKHTJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)C2=C1C=C(C=C2)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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